Benazepril-d5 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benazepril-d5 Hydrochloride is a deuterium-labeled version of Benazepril . Benazepril is a prodrug of the angiotensin-converting enzyme (ACE) inhibitor benazeprilat . It is used alone or in combination with other medications to treat high blood pressure .
Molecular Structure Analysis
The molecular formula of Benazepril-d5 Hydrochloride is C24H23D5N2O5 . The average mass is 465.981 Da and the monoisotopic mass is 465.207886 Da .Scientific Research Applications
Treatment of Hypertension : Benazepril has been effective in decreasing blood pressure in patients with mild to moderately severe hypertension. It has shown at least equivalent efficacy to other antihypertensive drugs like captopril, enalapril, and hydrochlorothiazide (Balfour & Goa, 1991).
Congestive Heart Failure Management : Clinical studies have demonstrated benazepril's beneficial effects on cardiac function indices, improving clinical symptoms and exercise capacity in patients with congestive heart failure (Insel et al., 1989).
Synthesis and Refinement : Research has also been conducted on the synthesis methods and refinement of benazepril hydrochloride, focusing on its key intermediates and the advantages and disadvantages of its preparation (Ji Peng-wei, 2010).
Long-Term Therapy Effects : Long-term therapy with benazepril shows improvements in treadmill exercise duration, left ventricular ejection fraction, relief of exertional dyspnea, and symptomatic status in patients with CHF (Ribner et al., 1990).
Pharmacological Profile : Benazepril hydrochloride has a comprehensive pharmacological profile, including its general characteristics, method of preparation, physical properties, and methods of analysis (Belal et al., 2005).
Diurnal Blood Pressure Effects : Benazepril hydrochloride effectively reduces diastolic and systolic blood pressures in patients with mild-to-moderate hypertension (Weinberger et al., 1990).
Renal Outcomes in Hypertension : Benazepril, combined with other drugs like amlodipine or hydrochlorothiazide, shows significant effects on reducing cardiovascular morbidity and mortality in patients with hypertension who are at high risk for such events. It also has implications in treating chronic kidney disease (Bakris et al., 2010).
Safety And Hazards
properties
IUPAC Name |
2-[(3S)-3-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O5.ClH/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28;/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28);1H/t19-,20-;/m0./s1/i3D,4D,5D,8D,9D; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSRQEHTHIMDQM-KFAZQMGHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N[C@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O)[2H])[2H].Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClN2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benazepril-d5 Hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.